molecular formula C10H11F3N2 B13487140 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine CAS No. 2866322-75-8

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine

Cat. No.: B13487140
CAS No.: 2866322-75-8
M. Wt: 216.20 g/mol
InChI Key: WQWMEWKAKCPKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethyl radicals or nucleophilic trifluoromethyl sources are employed . The reaction conditions often include the use of hydrosilylation reactions to activate the substrates, followed by reactions with reagents like Togni Reagent I .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and scalable methods to introduce the trifluoromethyl group. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical and physical properties

Biological Activity

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with biomolecules, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a pyridin-3-amine moiety. Its molecular formula is C10_{10}H10_{10}F3_3N, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.

The biological activity of this compound is hypothesized to involve binding to specific receptors or enzymes. The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with lipid membranes, while the pyridin-3-amine moiety could modulate enzymatic activities or receptor functions. This mechanism suggests that the compound could play a role in various biochemical pathways, making it a candidate for drug discovery.

Biological Activity Overview

Research indicates that this compound may exhibit:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some analogs and their similarity indices:

Compound NameStructure TypeSimilarity Index
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amineCyclopropyl analog0.94
6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amineCyclopentyl analog0.94
6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amineCyclohexyl analog0.94
2-Cyclopropyl-1,1,1-trifluoropropan-2-amineTrifluorinated cyclopropane0.91

These compounds share structural features that may influence their biological activities similarly. However, the unique cyclobutyl structure in this compound may confer distinct reactivity and interaction profiles.

Case Study: Inhibition of Enzymatic Activity

In a recent study focused on azaindole-based MAP4K1 inhibitors, compounds similar in structure to this compound were evaluated for their inhibitory effects on specific kinases. It was found that modifications to the cyclobutyl structure significantly impacted both potency and selectivity towards target enzymes . This highlights the importance of structural variations in determining biological outcomes.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents with favorable bioavailability profiles .

Properties

CAS No.

2866322-75-8

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2

InChI Key

WQWMEWKAKCPKCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.